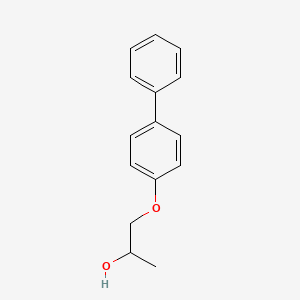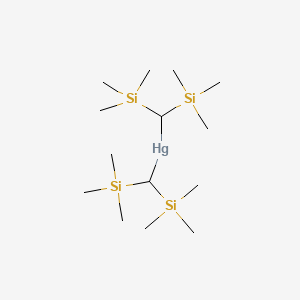
Manganese;tin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese-tin compounds are intermetallic compounds formed by the combination of manganese and tin. These compounds are known for their unique physical and chemical properties, which make them valuable in various industrial and scientific applications. Manganese is a transition metal with the atomic number 25, while tin is a post-transition metal with the atomic number 50. The combination of these two elements results in compounds that exhibit interesting magnetic, electronic, and structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Manganese-tin compounds can be synthesized using various methods, including solid-state reactions, chemical vapor deposition, and solution-based techniques. One common method involves the direct reaction of manganese and tin powders at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and time, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, manganese-tin compounds are often produced using high-temperature furnaces. The raw materials, manganese and tin, are mixed in stoichiometric ratios and heated to temperatures above their melting points. The molten mixture is then cooled slowly to allow the formation of the intermetallic compound. This method is efficient for producing large quantities of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Manganese-tin compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and tin, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Manganese-tin compounds can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs in an acidic medium.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often take place in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one element in the compound with another. For example, manganese-tin compounds can undergo substitution reactions with halogens to form halide derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of manganese-tin compounds can result in the formation of manganese oxides and tin oxides, while reduction reactions can yield pure manganese and tin metals.
Wissenschaftliche Forschungsanwendungen
Manganese-tin compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Chemistry: In chemistry, manganese-tin compounds are used as catalysts in various chemical reactions. Their ability to undergo redox reactions makes them valuable in oxidation and reduction processes.
Biology: In biological research, manganese-tin compounds are studied for their potential use in medical imaging and drug delivery systems. Their magnetic properties make them suitable for use in magnetic resonance imaging (MRI) contrast agents.
Medicine: Manganese-tin compounds are being explored for their potential therapeutic applications. For example, they are being investigated as potential treatments for neurodegenerative diseases due to their antioxidant properties.
Industry: In industry, manganese-tin compounds are used in the production of high-strength alloys and electronic components. Their unique electronic properties make them valuable in the development of advanced materials for electronic devices.
Wirkmechanismus
The mechanism of action of manganese-tin compounds depends on their specific application. In catalytic reactions, the compounds act as electron donors or acceptors, facilitating the transfer of electrons between reactants. In medical applications, the compounds can interact with biological molecules, such as proteins and enzymes, to exert their effects. The molecular targets and pathways involved in these interactions are still being studied, but it is believed that the compounds can modulate oxidative stress and inflammation pathways.
Vergleich Mit ähnlichen Verbindungen
Manganese-tin compounds can be compared with other intermetallic compounds, such as manganese-nickel and manganese-cobalt compounds. While all these compounds exhibit unique magnetic and electronic properties, manganese-tin compounds are particularly notable for their high thermal stability and resistance to oxidation. This makes them more suitable for applications in high-temperature environments.
Similar Compounds
Manganese-Nickel Compounds: Known for their excellent magnetic properties and used in magnetic storage devices.
Manganese-Cobalt Compounds: Used in the production of high-strength alloys and as catalysts in chemical reactions.
Manganese-Iron Compounds: Commonly used in the steel industry to improve the strength and durability of steel products.
Eigenschaften
Molekularformel |
MnSn |
|---|---|
Molekulargewicht |
173.65 g/mol |
IUPAC-Name |
manganese;tin |
InChI |
InChI=1S/Mn.Sn |
InChI-Schlüssel |
NTIGMHLFJNXNBT-UHFFFAOYSA-N |
Kanonische SMILES |
[Mn].[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



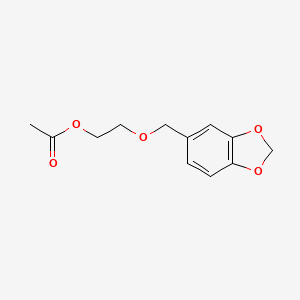
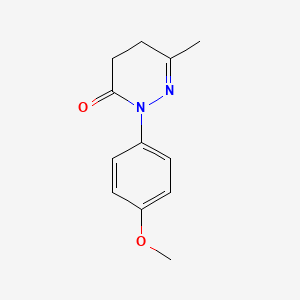
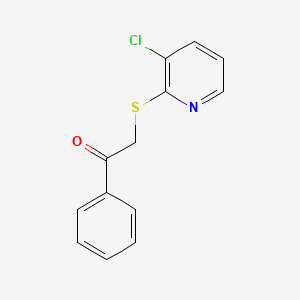
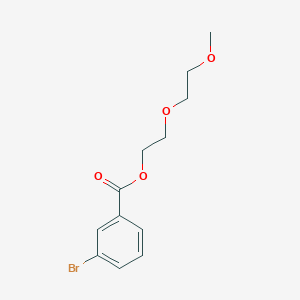
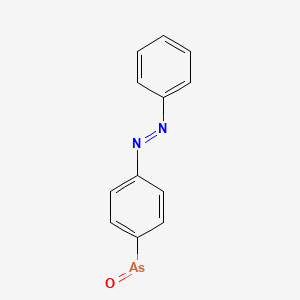

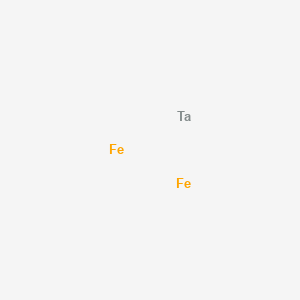


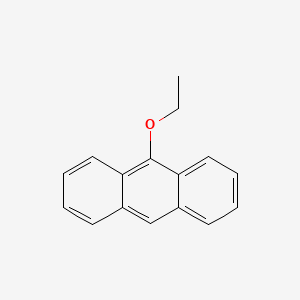
![3-(Methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B14722777.png)
